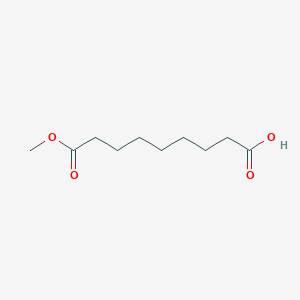

9-Methoxy-9-oxononanoic acid

Descripción general

Descripción

Alfa-Zearalenol es un estrógeno no esteroideo que pertenece al grupo de las lactonas del ácido resorcílico. Es un micostrogénico producido por especies de Fusarium, particularmente Fusarium graminearum y Fusarium culmorum. Este compuesto es el alfa-epímero de beta-Zearalenol y es un metabolito principal de la zearalenona, formado principalmente en el hígado y en menor medida en los intestinos durante el metabolismo de primer paso . Alfa-Zearalenol es conocido por su potente actividad estrogénica, siendo aproximadamente de tres a cuatro veces más potente que la zearalenona .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Alfa-Zearalenol puede sintetizarse mediante la reducción de la zearalenona. El proceso de reducción generalmente implica el uso de agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) en condiciones controladas . La reacción se lleva a cabo en un disolvente apropiado, como metanol o etanol, a bajas temperaturas para asegurar la reducción selectiva a Alfa-Zearalenol.

Métodos de producción industrial: En entornos industriales, la producción de Alfa-Zearalenol implica la fermentación de granos contaminados con especies de Fusarium. El proceso de fermentación se optimiza para maximizar el rendimiento de zearalenona, que posteriormente se reduce a Alfa-Zearalenol utilizando métodos de reducción química . El producto se purifica luego mediante técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para alcanzar la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones: Alfa-Zearalenol experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio (KMnO4) en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4) en metanol o etanol.

Sustitución: Varios reactivos dependiendo de la sustitución deseada, como los cloruros de acilo para reacciones de acilación.

Productos principales formados:

Oxidación: Zearalenona.

Reducción: Alfa-Zearalenol.

Sustitución: Derivados de Alfa-Zearalenol con grupos funcionales sustituidos.

Aplicaciones Científicas De Investigación

Chemistry

9-Methoxy-9-oxononanoic acid serves as a model compound in various chemical studies. Its properties allow researchers to investigate the behavior of resorcylic acid lactones and their interactions with other chemicals.

Key Studies :

- Catalytic Activity : In one study, methyl hydrogen azelate was used to evaluate the catalytic efficiency of polymeric sulfonic acids in hydrolysis reactions, demonstrating significant improvements over traditional catalysts.

Biology

The compound is investigated for its biological effects, particularly its estrogenic activity. It has been studied for its potential impact on reproductive health and endocrine disruption.

Case Studies :

- Estrogenic Effects : Research has shown that this compound can influence estrogen receptors, which may have implications for hormone replacement therapies.

Medicine

In the medical field, this compound is being explored for its therapeutic potential. Its interaction with biological systems makes it a candidate for further studies in hormone-related treatments.

Applications :

- Hormone Replacement Therapy : The compound's effects on estrogen receptors suggest it could play a role in developing treatments for hormonal imbalances.

Mycotoxin Detection

In the food and feed industry, this compound is utilized in developing assays and detection methods for mycotoxins.

| Application Area | Description |

|---|---|

| Mycotoxin Detection | Used in assays to detect harmful mycotoxins in agricultural products. |

Summary of Findings

The applications of this compound span multiple fields, from chemistry to medicine. Its role as a model compound in chemical reactions and its potential biological effects make it a valuable substance for ongoing research.

Mecanismo De Acción

Alfa-Zearalenol ejerce sus efectos uniéndose a los receptores de estrógeno en el cuerpo. Imita la acción de los estrógenos naturales, lo que lleva a la activación de las vías mediadas por el receptor de estrógeno . Esta unión puede resultar en varios efectos fisiológicos, incluida la regulación de la expresión génica, la proliferación celular y la diferenciación. La potente actividad estrogénica del compuesto se debe a su alta afinidad por los receptores de estrógeno, particularmente el subtipo alfa .

Compuestos similares:

Beta-Zearalenol: El beta-epímero de Alfa-Zearalenol, con actividad estrogénica similar pero menos potente.

Zearalenona: El compuesto madre del cual se deriva Alfa-Zearalenol, con menor potencia estrogénica.

Zearalanona: Una forma reducida de zearalenona con propiedades estrogénicas similares.

Alfa-Zearalanol: Otro metabolito reducido de la zearalenona, con actividad estrogénica comparable.

Singularidad: Alfa-Zearalenol es único debido a su alta potencia estrogénica en comparación con sus compuestos relacionados. Su capacidad para unirse fuertemente a los receptores de estrógeno lo convierte en un compuesto valioso para estudiar los efectos estrogénicos y desarrollar terapias relacionadas con los estrógenos .

Comparación Con Compuestos Similares

Beta-Zearalenol: The beta-epimer of Alpha-Zearalenol, with similar but less potent estrogenic activity.

Zearalenone: The parent compound from which Alpha-Zearalenol is derived, with lower estrogenic potency.

Zearalanone: A reduced form of Zearalenone with similar estrogenic properties.

Alpha-Zearalanol: Another reduced metabolite of Zearalenone, with comparable estrogenic activity.

Uniqueness: Alpha-Zearalenol is unique due to its high estrogenic potency compared to its related compounds. Its ability to bind strongly to estrogen receptors makes it a valuable compound for studying estrogenic effects and developing estrogen-related therapies .

Actividad Biológica

9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate or 9-oxononanoic acid, is a medium-chain fatty acid that has garnered attention for its biological activities, particularly in metabolic processes and cell signaling. This compound is a significant metabolite of zearalenone and is primarily formed in the liver. Its effects on lipid metabolism, enzyme activity, and potential therapeutic applications are of considerable interest in biochemical research.

- Molecular Formula : C₁₀H₁₈O₄

- Molecular Weight : 202.248 g/mol

- CAS Number : 2104-19-0

Target Enzymes and Pathways

- Phospholipase A2 (PLA2) Activation :

-

Lipid Metabolism :

- The compound affects lipid metabolism by reducing hepatic lipogenesis. In studies involving rats, administration of 9-oxononanoic acid resulted in a significant decrease in fatty acid synthesis and altered enzyme activities related to lipid metabolism, such as a 60% reduction in acetyl-CoA carboxylase activity .

Biochemical Effects

The compound's action leads to several biochemical changes:

- Increased levels of long-chain acyl-CoA derivatives.

- Elevated activities of glucose 6-phosphate and isocitrate dehydrogenases.

- Changes in NADPH levels, which are critical for various metabolic pathways .

Lipid Peroxidation and Eicosanoid Production

This compound plays a role in lipid peroxidation processes:

- It induces the production of thromboxane B2 (TxB2), a potent vasoconstrictor and platelet aggregator, indicating its involvement in hemostasis and thrombus formation .

- The compound has been observed to increase PLA2 activity in human blood, leading to enhanced TxB2 production in a dose-dependent manner .

Case Studies and Research Findings

- Effect on Lipogenesis :

- PLA2 Activation :

- Metabolic Impact :

Data Tables

Propiedades

IUPAC Name |

9-methoxy-9-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWPSAPZUZXYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175253 | |

| Record name | Methyl hydrogen azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-19-0 | |

| Record name | Monomethyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl azelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hydrogen azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different methods explored for the synthesis of Methyl hydrogen azelate, and which one proved to be most effective?

A1: Researchers investigated several methods for synthesizing Methyl hydrogen azelate. These included:

- Direct Esterification: Reacting azelaic acid with methanol [].

- Hydrolysis of Dimethyl azelate: Using either sodium hydroxide or barium hydroxide in methanol [].

Q2: Beyond its use as a precursor for other compounds, what interesting property of Methyl hydrogen azelate was observed in a study on acid catalysis?

A2: While not its primary application, Methyl hydrogen azelate was used as a model substrate in a study investigating the catalytic activity of polymeric sulfonic acids []. Interestingly, researchers observed that a specific type of polymeric sulfonic acid with strong hydrophobic character (e.g., 69% sulfonated polystyrene-sulfonic acid) displayed remarkable catalytic efficiency in hydrolyzing Methyl hydrogen azelate in water. This efficiency surpassed that of hydrochloric acid by more than fivefold []. This finding suggests a potential role of hydrophobic interactions between the catalyst and Methyl hydrogen azelate in aqueous environments, influencing the hydrolysis rate.

Q3: How was Methyl hydrogen azelate utilized in the synthesis of 8-oxycaprylic acid?

A3: Methyl hydrogen azelate served as a crucial starting material in the synthesis of 8-oxycaprylic acid []. Two distinct pathways were employed:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.